molecular formula C38H47O7PS B1663449 Mitoquinone mesylate CAS No. 845959-50-4

Mitoquinone mesylate

Cat. No.: B1663449
CAS No.: 845959-50-4
M. Wt: 678.8 g/mol
InChI Key: GVZFUVXPTPGOQT-UHFFFAOYSA-M
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Description

Mitoquinone mesylate is a synthetic analogue of coenzyme Q10, designed to target mitochondria and exert antioxidant effects. It was first developed in New Zealand in the late 1990s. This compound has significantly improved bioavailability and mitochondrial penetration compared to coenzyme Q10, making it a promising candidate for various medical applications .

Mechanism of Action

Target of Action

Mitoquinone mesylate, also known as MitoQ, primarily targets the mitochondria . Mitochondria are organelles inside cells that provide energy for life processes . This compound is based on a novel technology, targeted lipophilic cations, that transport and concentrate antioxidants into the mitochondria .

Mode of Action

This compound interacts with its target, the mitochondria, in two steps :

Biochemical Pathways

This compound has antiviral, antiapoptotic, and anti-inflammatory effects in SARS-CoV-2 infection which are mediated through the Nrf2 pathway . It also has nanomolar antiviral potency against independent SARS-CoV-2 variants as well as murine coronavirus .

Pharmacokinetics

This compound has significantly improved bioavailability and improved mitochondrial penetration compared to coenzyme Q10 . This is due to the large mitochondria membrane potential, which allows the cations to accumulate within cellular mitochondria up to 1,000 fold, compared to non-targeted antioxidants such as Coenzyme Q or its analogues .

Result of Action

This compound may help to prevent the nerve cell damage that leads to Parkinson’s disease . It aims to slow or halt Parkinson’s disease at its cause by tackling cell damage caused when mitochondria cease to function normally . It is anticipated that MitoQ will slow or arrest the progression of Parkinson’s disease symptoms . Hepatitis C virus can directly alter mitochondrial function, leading to increased reactive oxygen species (free-radical) production that can lead to scarring of the liver and cirrhosis .

Action Environment

The action of this compound can be influenced by environmental factors. For example, in a study on SARS-CoV-2, it was found that the antiviral effect of this compound is attributable to its hydrophobic dTPP+ moiety and its combined effects scavenging reactive oxygen species (ROS), activating Nrf2 and increasing the host defense proteins TOM70 and MX1 .

Biochemical Analysis

Biochemical Properties

Mitoquinone mesylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. Its unique structure allows it to easily enter the mitochondria, where it can start to tackle free radicals at the source . This potent antioxidant ability means that this compound can help protect the cell from oxidative stress and reduce both structural and DNA damage .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . By combating free radicals, this compound helps mitigate oxidative stress by reducing free radical and DNA damage, therefore supporting healthy mitochondrial function .

Molecular Mechanism

This compound exerts its effects at the molecular level through a variety of mechanisms. Once the active form of this compound (mitoquinol) neutralizes a free radical, it is oxidized to mitoquinone. Mitoquinone is then converted back to the active mitoquinol form by the mitochondria’s electron transport chain, restoring its antioxidant ability .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been shown to have potent antiviral activity against SARS-CoV-2 and its variants of concern in vitro and in vivo . This compound was well tolerated in the study population and attenuated transmission of SARS-CoV-2 infection .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. This compound did not harm healthy mice when given at high doses for 28 weeks . It caused no DNA damage, free radical damage, or major changes in metabolism .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can also affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. After being swallowed, this compound is quickly absorbed into the bloodstream in approximately 30 minutes . Once in the bloodstream, this compound is rapidly transported to different organ tissues .

Subcellular Localization

This compound is primarily localized in the mitochondria . Its unique structure allows it to easily enter the mitochondria, where it can start to tackle free radicals at the source . This potent antioxidant ability means that this compound can help protect the cell from oxidative stress and reduce both structural and DNA damage .

Preparation Methods

Synthetic Routes and Reaction Conditions

Mitoquinone mesylate is synthesized through a multi-step process involving the conjugation of a quinone moiety with a triphenylphosphonium group. The key steps include:

    Synthesis of the quinone intermediate: This involves the oxidation of a suitable precursor to form the quinone structure.

    Attachment of the triphenylphosphonium group: This is achieved through a nucleophilic substitution reaction, where the quinone intermediate reacts with triphenylphosphine.

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic route while ensuring high purity and yield. This typically includes:

    Optimization of reaction conditions: Temperature, solvent, and reaction time are carefully controlled.

    Purification processes: Techniques such as recrystallization and chromatography are used to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Mitoquinone mesylate undergoes several types of chemical reactions, including:

    Oxidation: The quinone moiety can be reduced to a hydroquinone form.

    Reduction: The compound can be oxidized back to the quinone form.

    Substitution: The triphenylphosphonium group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can react with the triphenylphosphonium group under mild conditions.

Major Products

    Hydroquinone derivatives: Formed through reduction reactions.

    Substituted quinones: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

Mitoquinone mesylate has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Mitoquinone Mesylate

This compound stands out due to its enhanced mitochondrial targeting and bioavailability compared to other similar compounds. Its ability to specifically accumulate in mitochondria and effectively reduce oxidative stress makes it a unique and valuable compound for research and therapeutic applications .

Properties

IUPAC Name

10-(4,5-dimethoxy-2-methyl-3,6-dioxocyclohexa-1,4-dien-1-yl)decyl-triphenylphosphanium;methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H44O4P.CH4O3S/c1-29-33(35(39)37(41-3)36(40-2)34(29)38)27-19-8-6-4-5-7-9-20-28-42(30-21-13-10-14-22-30,31-23-15-11-16-24-31)32-25-17-12-18-26-32;1-5(2,3)4/h10-18,21-26H,4-9,19-20,27-28H2,1-3H3;1H3,(H,2,3,4)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVZFUVXPTPGOQT-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C(=C(C1=O)OC)OC)CCCCCCCCCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.CS(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H47O7PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00233573
Record name Mitoquinone mesylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00233573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

678.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

845959-50-4
Record name Mitoquinone mesylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0845959504
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mitoquinone mesylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00233573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MITOQUINONE MESYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6E01CG547T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does Mitoquinone mesylate target mitochondria?

A1: this compound achieves its mitochondrial targeting through its lipophilic triphenylphosphonium (TPP+) cation. This cation is attracted to the negative membrane potential of mitochondria, leading to its accumulation within these organelles. [, ]

Q2: What is the primary mechanism of action of this compound once inside mitochondria?

A2: Once inside the mitochondria, this compound acts as a potent antioxidant. It scavenges reactive oxygen species (ROS), thereby protecting mitochondrial components from oxidative damage. [, , ]

Q3: What are the downstream effects of this compound’s antioxidant activity?

A3: By reducing mitochondrial ROS, this compound has been shown to:

  • Improve mitochondrial respiration and ATP production. []
  • Decrease inflammation by reducing pro-inflammatory cytokine release. [, ]
  • Inhibit apoptosis by preventing mitochondrial membrane potential loss and cytochrome c release. [, ]
  • Promote mitochondrial biogenesis and mitophagy, contributing to overall mitochondrial health. []

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C35H40O6P+ • CH3SO3−. It has a molecular weight of 647.7 g/mol.

Q5: What spectroscopic data is available for characterizing this compound?

A5: Researchers often utilize techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm the structure and purity of this compound. Additionally, UV-Vis spectroscopy can be employed to study its redox properties. []

Q6: Has the stability of this compound been studied under various conditions?

A6: Yes, studies have investigated the stability of this compound under different conditions. For instance, research has shown that encapsulating this compound in beta-cyclodextrin can improve its stability and bioavailability. []

Q7: What in vitro models have been used to study the effects of this compound?

A7: Various cell lines have been used to investigate the effects of this compound. These include:

  • C2C12 myotubes: To study muscle atrophy and mitochondrial dysfunction. []
  • Murine brain microglia: To assess microglial-induced inflammation during viral infection. [, ]
  • Trophoblast cells (BeWo): To investigate placental MGO accumulation and its impact on vascular function. []

Q8: What in vivo models have been employed to evaluate this compound's therapeutic potential?

A8: Several animal models have been used to assess the efficacy of this compound, including:

  • Mouse models of allergic asthma: To study the impact of this compound on airway inflammation and hyperreactivity. []
  • Transgenic mouse models of Alzheimer's disease: To investigate the neuroprotective effects of this compound. []
  • Mouse models of liver fibrosis: To assess the ability of this compound to mitigate fibrosis and mitochondrial damage. []
  • Mouse models of maternal cigarette smoke exposure: To study the potential of this compound in mitigating metabolic dysfunction and hepatic damage in offspring. []

Q9: Have any clinical trials been conducted with this compound?

A9: While preclinical studies have shown promising results, clinical trials investigating the efficacy and safety of this compound in humans are ongoing. Early results from a pilot trial assessing its potential as post-exposure prophylaxis against SARS-CoV-2 infection are available. []

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